molecular formula C10H12F2O B1411515 4-Difluoromethyl-2,6-dimethylanisole CAS No. 1803873-52-0

4-Difluoromethyl-2,6-dimethylanisole

Cat. No.: B1411515
CAS No.: 1803873-52-0
M. Wt: 186.2 g/mol
InChI Key: XCYMXNQWNHDJTE-UHFFFAOYSA-N
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Description

4-Difluoromethyl-2,6-dimethylanisole is an organic compound with the molecular formula C10H12F2O. It is characterized by the presence of a difluoromethyl group attached to a benzene ring that also contains methoxy and methyl groups. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Difluoromethyl-2,6-dimethylanisole typically involves the following steps:

  • Starting Material: The synthesis begins with anisole as the starting material.

  • Halogenation: The anisole undergoes halogenation to introduce fluorine atoms, resulting in the formation of difluoromethyl groups.

  • Methylation: Subsequent methylation reactions introduce methyl groups at the appropriate positions on the benzene ring.

  • Purification: The final product is purified through techniques such as recrystallization or distillation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale halogenation and methylation processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-Difluoromethyl-2,6-dimethylanisole can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the methyl groups to carboxylic acids.

  • Reduction: Reduction reactions can reduce the difluoromethyl group to a difluoromethane derivative.

  • Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids.

  • Reduction: Formation of difluoromethane derivatives.

  • Substitution: Introduction of nitro, halogen, or other functional groups.

Scientific Research Applications

4-Difluoromethyl-2,6-dimethylanisole has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biological studies to investigate the effects of fluorinated compounds on biological systems.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Difluoromethyl-2,6-dimethylanisole exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • 2,6-Difluorobenzonitrile

  • 3,5-Difluorophenol

  • 4-Fluoroanisole

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Properties

IUPAC Name

5-(difluoromethyl)-2-methoxy-1,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2O/c1-6-4-8(10(11)12)5-7(2)9(6)13-3/h4-5,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCYMXNQWNHDJTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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